(but-3-yn-1-yl)cyclopentane
Description
Properties
CAS No. |
141345-07-5 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for but 3 Yn 1 Yl Cyclopentane and Its Derivatives
Stereoselective Construction of the Cyclopentyl-Butynyl Framework
Achieving stereocontrol in the synthesis of the (but-3-yn-1-yl)cyclopentane scaffold is crucial for accessing specific stereoisomers with potential applications in various fields of chemical research. This section details both asymmetric and diastereoselective approaches to establishing the desired stereochemistry within the cyclopentane (B165970) ring.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to produce enantiomerically enriched compounds. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of cyclic systems. nih.govnih.gov For instance, the use of chiral secondary amines as catalysts can facilitate enantioselective Michael additions to α,β-unsaturated cyclopentanones, thereby establishing a stereocenter that can be further elaborated to introduce the but-3-yn-1-yl side chain.
One conceptual approach involves the asymmetric Michael addition of a nucleophile to cyclopentenone, catalyzed by a chiral prolinol silyl (B83357) ether. The resulting enantioenriched intermediate can then undergo further transformations to introduce the butynyl moiety. Domino reactions, which involve a cascade of bond-forming events in a single pot, offer an efficient route to complex, fully substituted cyclopentanes with multiple stereocenters. nih.govnih.gov These reactions can create several stereocenters with high enantioselectivity. nih.gov
| Catalyst/Method | Substrate Type | Key Transformation | Stereoselectivity |
| Chiral Prolinol Silyl Ether | α,β-Unsaturated Ketones | Asymmetric Michael Addition | High enantioselectivity |
| Bifunctional Squaramide | Cyclopentane-1,2-dione and Alkylidene Oxindole | Asymmetric Michael Addition | High enantioselectivities and moderate diastereoselectivities |
| Secondary Amine / N-Heterocyclic Carbene | 1,3-Dicarbonyls and α,β-Unsaturated Aldehydes | Multicatalytic Cascade | High enantioselectivities |
Diastereoselective Control in Carbon-Carbon Bond Formation
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters. In the context of the cyclopentyl-butynyl framework, this can be achieved by controlling the approach of a reagent to a chiral cyclopentane precursor. For example, the reduction of a ketone on a substituted cyclopentane ring can be influenced by existing stereocenters, leading to the preferential formation of one diastereomer.
Enzymatic reductions have shown remarkable diastereoselectivity in the synthesis of substituted cyclopentanols. acs.org The stepwise reduction of 2,2-disubstituted 1,3-cyclopentadiones using specific enzymes can yield enantiopure 3-hydroxycyclopentanones, which can then be further reduced to afford 1,3-diols with excellent diastereomeric ratios. acs.org This strategy provides access to highly functionalized cyclopentane cores with well-defined stereochemistry.
Another approach involves the diastereoselective functionalization of cyclopentenones through conjugate addition reactions. The stereochemical outcome of these reactions can often be directed by steric hindrance or by the use of chiral auxiliaries. worktribe.com
| Reaction Type | Substrates | Key Feature | Diastereoselectivity |
| Enzymatic Reduction | 2,2-Disubstituted 1,3-Cyclopentadiones | Stepwise ketone reduction | >99% dr |
| Aza-Michael Reaction | Cyclopentenones and Anilines | H-bonding directed nucleophilic attack | Excellent diastereoselectivity |
| Double Michael Addition | Curcumins and Arylidenemalonates | Cascade inter–intramolecular reaction | Complete diastereoselectivity in most cases |
Transition Metal-Catalyzed Coupling Reactions for the Formation of this compound
Transition metal catalysis provides a powerful and versatile toolkit for the formation of carbon-carbon bonds, which is central to the synthesis of this compound. This section highlights the application of palladium, copper, and gold catalysts in the construction of this molecular framework.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are among the most important methods for C-C bond formation. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is particularly relevant for the synthesis of this compound. wikipedia.orggold-chemistry.orgorganic-chemistry.orglibretexts.org In a potential synthetic route, a cyclopentyl halide could be coupled with 1-butyne (B89482) in the presence of a palladium catalyst and a copper(I) co-catalyst to form the desired product.
The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira couplings, which can simplify the reaction setup and purification. libretexts.org
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Sonogashira Coupling | Cyclopentyl Halide and 1-Butyne | Pd(0) catalyst, Cu(I) co-catalyst, amine base | Mild conditions, high functional group tolerance |
| Copper-Free Sonogashira | Cyclopentyl Halide and 1-Butyne | Pd(0) catalyst with specific ligands, base | Avoids the use of a copper co-catalyst |
| Formal [3+2]-Cycloaddition | Vinyl Cyclopropanes and Alkylidene Azlactones | Pd(0) catalyst | Enantioselective formation of substituted cyclopentanes |
Copper-Catalyzed Approaches
Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based methods. For the synthesis of this compound, a copper-catalyzed coupling of a cyclopentyl Grignard reagent with a propargylic halide (or a related electrophile) could be envisioned. These reactions are known to proceed efficiently and can be highly selective. nih.govnih.gov
For instance, the coupling of Grignard reagents with primary alkyl halides is effectively catalyzed by copper salts. nih.gov The use of specific ligands can further enhance the efficiency and selectivity of these transformations.
| Reaction | Coupling Partners | Catalyst System | Key Features |
| Grignard Cross-Coupling | Cyclopentyl Grignard Reagent and Propargylic Halide | Cu(I) or Cu(II) salt | Cost-effective, efficient C-C bond formation |
| Amination of Aryl Iodides | Aryl Iodides and Alkylamines | CuI catalyst, ethylene (B1197577) glycol ligand | Mild and versatile protocol |
Gold-Catalyzed Reactions
Gold catalysis has gained prominence in recent years, particularly for the activation of alkynes and allenes towards nucleophilic attack. beilstein-journals.org Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity and selectivity. For the synthesis of derivatives of this compound, gold-catalyzed cycloisomerization of enynes could be a powerful strategy. acs.orgresearchgate.net
In such a reaction, a substrate containing both an alkene and an alkyne moiety can undergo an intramolecular cyclization to form a cyclopentane ring. The strategic placement of the butynyl group within the enyne precursor would directly lead to the desired framework.
| Reaction Type | Substrate Type | Catalyst | Product Type |
| Enyne Cycloisomerization | 1,6-Enynes | Cationic Au(I) complex | Bicyclic cyclopentane derivatives |
| (4 + 2) Cycloaddition | Dienynes and Nitriles | Cationic Au(I) complex | Tetrasubstituted pyridines |
| Cycloaddition of Ketoenynes | Functionalized Ketoenynes | Au(I) catalyst | Oxatricyclic products |
Rhodium-Catalyzed Cycloaddition and Domino Sequences
Rhodium catalysis has emerged as a powerful tool for the construction of complex carbocyclic frameworks. nih.govnih.govrsc.org These methods often provide access to highly functionalized cyclopentanes with excellent stereoselectivity. nih.govnih.govrsc.org
One notable approach involves a rhodium-catalyzed domino sequence initiated by a carbene. nih.govnih.gov For instance, the reaction of vinyldiazoacetates with (E)-1,3-disubstituted 2-butenols can generate cyclopentanes bearing four new stereogenic centers with high diastereoselectivity and enantioselectivity. nih.govnih.gov This complex transformation proceeds through a cascade of five distinct steps:
Rhodium-bound oxonium ylide formation. nih.gov
nih.govrsc.org-sigmatropic rearrangement. nih.gov
Oxy-Cope rearrangement. nih.gov
Enol-keto tautomerization. nih.gov
Intramolecular carbonyl ene reaction. nih.gov
This domino reaction provides a convergent strategy for synthesizing cyclopentane carboxylates, forming three new bonds and installing four contiguous stereocenters in a single operation. nih.gov The versatility of this method allows for the introduction of various functional groups by modifying the allyl alcohol and vinyldiazoacetate starting materials. nih.gov
Another rhodium-catalyzed strategy involves the decarbonylative coupling of cyclobutanones with alkenes via C-C bond activation. nih.gov This formal (4+2-1) transformation provides a distinct route to saturated bridged cyclopentanes, where the cyclobutanone (B123998) effectively acts as a cyclopropane (B1198618) surrogate. nih.gov
The following table summarizes key aspects of a rhodium-catalyzed domino sequence for cyclopentane synthesis:
| Feature | Description |
| Reaction Type | Domino Sequence |
| Catalyst | Rhodium-based |
| Key Intermediates | Rhodium carbene, Oxonium ylide |
| Key Transformations | nih.govrsc.org-Sigmatropic rearrangement, Oxy-Cope rearrangement, Carbonyl ene reaction |
| Stereoselectivity | High (e.g., 99% ee, >97:3 dr) |
| Bonds Formed | Three new C-C bonds |
| Stereocenters Created | Four contiguous stereocenters |
This table illustrates the key features of a rhodium-catalyzed domino sequence for the synthesis of highly functionalized cyclopentanes.
Radical-Mediated Cyclization and Functionalization Routes to Cyclopentane Structures
Radical cyclizations offer a powerful and versatile method for the construction of five-membered rings, often proceeding under mild conditions with high functional group tolerance. wikipedia.org These reactions typically involve three main steps: selective radical generation, an intramolecular cyclization step, and subsequent quenching of the cyclized radical. wikipedia.org
While specific examples of "Addition-Translocation-Cyclization-Trapping Sequences" leading directly to cyclopentanes are not extensively detailed in the provided search results, the principles of radical cascade reactions are relevant. In such sequences, a radical addition to a multiple bond would initiate a series of events, including translocation (a radical moving from one position to another) and subsequent cyclization. The resulting cyclized radical is then "trapped" by a suitable reagent to terminate the sequence and yield the final product.
Intramolecular radical cyclizations are a cornerstone of cyclopentane synthesis. The 5-hexenyl radical is a particularly useful intermediate, as its cyclization is rapid and highly selective for the formation of a five-membered ring (exo cyclization). wikipedia.org This selectivity is attributed to favorable orbital overlap in the chair-like transition state leading to the cyclopentylmethyl radical. wikipedia.orglibretexts.org
The generation of the initial radical can be achieved from various functional groups, and numerous reagents can be employed for this purpose. wikipedia.org For example, treatment of a ketone with samarium iodide can induce a radical cyclization to form a cis-fused ring system. oregonstate.edu Oxidative free-radical cyclizations using reagents like Mn(OAc)₃ have also been successfully employed to construct tricyclic systems containing a cyclopentane ring. oregonstate.edu
The following table provides a general overview of intramolecular radical cyclization for cyclopentane synthesis:
| Feature | Description |
| Reaction Type | Intramolecular Radical Cyclization |
| Key Intermediate | 5-Hexenyl radical (or analogous structures) |
| Selectivity | Predominantly exo cyclization to form a 5-membered ring |
| Ring Size Preference | 5- and 6-membered rings are most common |
| Advantages | Mild reaction conditions, high functional group tolerance |
This table summarizes the key characteristics of intramolecular radical cyclizations for the formation of cyclopentane rings.
Annulation and Ring Expansion/Contraction Strategies
Annulation and ring expansion/contraction reactions provide alternative and powerful entries into cyclopentane systems, often starting from more readily available cyclic precursors.
The ring expansion of cyclobutanols represents a valuable method for the synthesis of cyclopentanones. This transformation can be initiated by the formation of a carbocation or a radical on the oxygen-bearing carbon. youtube.com In an acid-catalyzed process, protonation of the hydroxyl group followed by the loss of water generates a secondary carbocation. The inherent ring strain of the cyclobutane (B1203170) ring then drives an alkyl shift, leading to the expansion to a more stable five-membered ring. youtube.com
Oxidative methods can also be employed. For instance, the reaction of cyclobutanols with a cobalt catalyst and triplet oxygen can lead to the formation of an alkoxy radical. nih.gov This radical can then undergo regioselective cleavage of the cyclobutane ring, followed by the insertion of molecular oxygen to ultimately yield a cyclopentanone (B42830) derivative after further transformations. nih.gov
[3+2] Cycloaddition reactions are a highly efficient and convergent strategy for the synthesis of five-membered rings. baranlab.org These reactions involve the combination of a three-atom component with a two-atom component. While traditionally involving 1,3-dipolar species, radical-mediated [3+2] cycloadditions have also emerged as a powerful tool. acs.org
A stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones and radical-acceptor alkenes can be catalyzed by a chiral Ti(salen) complex. organic-chemistry.org This reaction proceeds via a radical redox-relay mechanism and allows for the construction of two new C-C bonds and two contiguous stereogenic centers with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org
Visible light photocatalysis can also initiate [3+2] cycloadditions. For example, the reaction of 3-cyanochromones with N-cyclopropylanilines in the presence of a photosensitizer like Eosin Y can lead to the formation of functionalized cyclopentane rings fused to a chromone (B188151) core. acs.org The proposed mechanism involves the photo-induced oxidation of the N-cyclopropylaniline to form a radical cation, which then undergoes ring-opening and subsequent cycloaddition. acs.org
The following table outlines key features of [3+2] cycloaddition reactions for cyclopentane synthesis:
| Feature | Description |
| Reaction Type | [3+2] Cycloaddition |
| Components | A three-atom component and a two-atom component |
| Mechanism Variants | 1,3-Dipolar, Radical-mediated, Photocatalytic |
| Key Intermediates | 1,3-Dipoles, Radical cations, Distonic radicals |
| Stereoselectivity | Can be highly stereoselective with appropriate catalysts/reagents |
| Products | Highly functionalized five-membered carbocycles or heterocycles |
This table highlights the versatility and key characteristics of [3+2] cycloaddition reactions in the synthesis of cyclopentane derivatives.
Intramolecular Aldol (B89426) Cyclopentaannulation
The intramolecular aldol reaction is a powerful method for the construction of cyclic compounds, particularly five- and six-membered rings. chemistrysteps.comlibretexts.org This reaction involves the cyclization of a dicarbonyl compound, where one carbonyl group acts as an enolate nucleophile and the other as the electrophilic acceptor, all within the same molecule. openstax.orglibretexts.org For the synthesis of cyclopentane derivatives, a 1,4-dicarbonyl compound is typically employed, which upon treatment with a base, undergoes cyclization to form a five-membered ring. libretexts.orgopenstax.org
The mechanism proceeds through the formation of an enolate at one of the α-carbons, which then attacks the second carbonyl group to form a five-membered aldol addition product. Subsequent dehydration (condensation) of this intermediate readily occurs, often under the reaction conditions, to yield a thermodynamically stable α,β-unsaturated cyclopentenone. isca.me The preference for the formation of five-membered rings over more strained three- or four-membered rings is a key feature of this reaction, driven by thermodynamic stability. openstax.orglibretexts.org
In the context of synthesizing a precursor for this compound, a hypothetical 1,4-dicarbonyl substrate bearing the necessary carbon framework could be envisioned. The resulting cyclopentenone could then undergo further transformations, such as reduction of the ketone and the double bond, to afford the saturated cyclopentyl ring. The choice of starting materials and reaction conditions can be tailored to achieve the desired substitution pattern on the cyclopentane ring.
Table 1: Comparison of Potential Products in Intramolecular Aldol Reaction of a 1,4-Diketone
| Starting Material | Potential Product 1 (Favored) | Potential Product 2 (Disfavored) | Ring Size of Product 1 | Ring Size of Product 2 |
| 2,5-Hexanedione | 3-Methyl-2-cyclopentenone | (2-Methylcyclopropenyl)ethanone | 5-membered | 3-membered |
Ring Contraction in the Synthesis of Functionalized Carbocycles
Ring contraction strategies provide a versatile entry into functionalized cyclopentane systems from more readily available six-membered ring precursors. These methods involve the rearrangement of a larger carbocycle to a smaller one, often with the expulsion of a small molecule or a skeletal reorganization. rsc.org This approach is particularly useful for creating highly substituted or stereochemically complex cyclopentanes that might be challenging to assemble through direct cyclization.
Two prominent examples of ring contraction reactions are the semi-pinacol rearrangement and the Wolff rearrangement.
Semi-Pinacol Rearrangement: This reaction involves the 1,2-migration of a carbon or hydrogen atom in a 2-heterosubstituted alcohol. The departure of a leaving group from a carbon adjacent to a hydroxyl-bearing carbon generates an electrophilic center, which triggers the migration of one of the groups on the carbinol carbon. This rearrangement results in the formation of a ketone or aldehyde and a contracted ring system. For instance, a suitably substituted cyclohexyl system, such as a 1,2-epoxycyclohexane, can undergo an acid-catalyzed semi-pinacol rearrangement to afford a formylcyclopentane derivative.
Wolff Rearrangement: The Wolff rearrangement of α-diazoketones is a classic method for one-carbon ring contraction. Upon photolytic, thermal, or metal-catalyzed decomposition, an α-diazoketone expels dinitrogen gas to form a highly reactive α-ketocarbene. This intermediate undergoes a 1,2-rearrangement to produce a ketene, which can then be trapped by a variety of nucleophiles. When applied to a cyclic α-diazoketone, this sequence results in a ring-contracted product. For example, a 2-diazocyclohexanone (B1655139) can be converted into a cyclopentyl carboxylic acid derivative upon Wolff rearrangement in the presence of water. This methodology has been successfully applied in the synthesis of complex natural products containing cyclopentane moieties.
Table 2: Overview of Ring Contraction Methodologies for Cyclopentane Synthesis
| Rearrangement Type | Starting Material | Key Intermediate | Product Type |
| Semi-Pinacol | 2-Heterosubstituted cyclohexanol | Carbocation | Substituted cyclopentyl ketone/aldehyde |
| Wolff | Cyclic α-diazoketone (e.g., from cyclohexane) | α-Ketocarbene, Ketene | Cyclopentyl carboxylic acid derivative |
Green Chemistry and Sustainable Synthetic Pathways for Alkynyl Cyclopentanes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact and enhance safety and efficiency. pnas.org The synthesis of alkynyl cyclopentanes can benefit significantly from the application of these principles, which include the use of renewable feedstocks, atom-economical reactions, safer solvents, and catalytic processes. openaccesspub.orgrsc.org
Sustainable approaches to synthesizing alkynyl cyclopentanes focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption. This can be achieved through various strategies, such as developing one-pot reactions that reduce the need for intermediate purification steps, using water or other environmentally benign solvents, and employing catalytic methods that allow for high turnover numbers and recyclability. nih.gov The direct functionalization of C-H bonds and the use of carbon dioxide as a C1 feedstock are also emerging as powerful tools in green synthesis. mdpi.com
Catalyst Development for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, offering pathways to reactions with high selectivity and efficiency while minimizing waste. nih.gov In the synthesis of alkynyl cyclopentanes, catalyst development is focused on several key areas:
Recyclable Heterogeneous Catalysts: The development of solid-supported catalysts, such as metal nanoparticles on carbon or silica (B1680970), allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. nih.gov This reduces waste and the cost associated with precious metal catalysts. For instance, copper nanoparticles supported on silica have been shown to be effective in alkyne functionalization reactions. nih.gov
Atom-Economical Catalytic Reactions: Catalytic reactions that maximize the incorporation of all reactant atoms into the final product, such as cycloadditions and isomerizations, are highly desirable. pnas.org For alkyne chemistry, catalytic systems that promote the direct addition of functionalities across the triple bond without the need for stoichiometric activating reagents are particularly valuable.
Catalysts for C-H Functionalization: The direct coupling of alkynes with C-H bonds on a cyclopentane precursor represents a highly atom-economical and efficient strategy. Research into transition metal catalysts, often based on palladium, rhodium, or iridium, that can selectively activate C-H bonds for alkynylation is an active area of investigation.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions, often in aqueous media. While specific enzymes for the direct synthesis of this compound are not established, the enzymatic resolution of racemic intermediates or the biocatalytic functionalization of a cyclopentane core represents a promising green approach.
Flow Chemistry Applications in this compound Synthesis
Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemical compounds. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes where they mix and react. This approach offers several advantages over traditional batch processing, particularly for the synthesis of molecules like this compound.
Enhanced Safety: Reactions involving highly reactive or unstable intermediates, or those that are highly exothermic, can be performed more safely in flow reactors. The small reaction volume at any given time minimizes the risk of runaway reactions. This is particularly relevant for reactions involving alkynes, which can be explosive under certain conditions.
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and reduced byproduct formation compared to batch reactions.
Scalability: Scaling up a reaction in a flow system is typically achieved by running the reactor for a longer period or by using multiple reactors in parallel ("numbering-up"), which is often more straightforward than scaling up a batch reactor. This facilitates a seamless transition from laboratory-scale synthesis to pilot-plant or industrial production. durham.ac.uk
Integration of Synthesis and Purification: Flow systems can be integrated with in-line purification and analysis techniques, allowing for a continuous process from starting materials to the final, purified product. This can significantly streamline the manufacturing process.
The application of flow chemistry to key steps in the synthesis of this compound, such as catalytic hydrogenation of an alkyne precursor or a ring-forming cycloaddition, could offer significant improvements in efficiency and safety. rsc.org
Table 3: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by vessel size; scale-up can be challenging. | Easily scalable by extending run time or numbering-up. |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |
| Safety | Higher risk with hazardous reagents or exothermic reactions. | Inherently safer due to small internal volume. |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, residence time. |
| Integration | Difficult to integrate with other processes. | Readily integrated with purification and analysis. |
Reactivity and Transformational Chemistry of but 3 Yn 1 Yl Cyclopentane
Functionalization of the Terminal Alkyne Moiety
The terminal alkyne is the most reactive site on the (but-3-yn-1-yl)cyclopentane molecule. Its carbon-carbon triple bond and the weakly acidic terminal hydrogen atom are amenable to a variety of addition and coupling reactions.
The triple bond of this compound can be readily functionalized through the addition of water, boranes, or halogens, often with high regioselectivity controlled by the choice of catalyst.
Hydration: The metal-catalyzed addition of water across the triple bond is a direct method for synthesizing carbonyl compounds. researchgate.net Traditional methods using mercury(II) salts in acidic conditions catalyze the Markovnikov addition of water to terminal alkynes, which would convert this compound into 4-cyclopentylbutan-2-one. youtube.com Modern catalysis has introduced less toxic metals like gold, platinum, and palladium that also favor the formation of methyl ketones. organic-chemistry.org In contrast, certain ruthenium-based catalysts can reverse this selectivity, leading to the anti-Markovnikov product. nih.gov This would yield 4-cyclopentylbutanal (B8712466) from this compound, demonstrating the synthetic utility of catalyst selection. researchgate.netnih.gov
Hydroboration-Oxidation: This two-step process provides a complementary route to the anti-Markovnikov hydration product. jove.com The reaction of this compound with a borane (B79455) reagent, followed by oxidative workup with hydrogen peroxide in a basic solution, would produce 4-cyclopentylbutanal. ucalgary.camasterorganicchemistry.com To prevent a second hydroboration from occurring on the resulting alkene, sterically hindered boranes such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed. libretexts.orgwikipedia.org The mechanism involves a syn-addition of the B-H bond across the alkyne, leading to an intermediate vinylborane (B8500763) that is subsequently oxidized to an enol, which tautomerizes to the final aldehyde product. jove.commasterorganicchemistry.com
Halogenation: The addition of halogens (Cl₂, Br₂) to the alkyne can proceed in a stepwise manner. The addition of one equivalent of a halogen typically results in the formation of a trans-dihaloalkene via an intermediate halonium ion. chemistrysteps.commasterorganicchemistry.com Adding a second equivalent would lead to a tetrahaloalkane. masterorganicchemistry.com Furthermore, oxidative halogenation methods allow for the synthesis of 1-haloalkynes. For instance, reacting this compound with N-halosuccinimide and a silver catalyst, or with reagents like chloramine-B and a halide salt (KI or NaBr), can selectively install a halogen atom on the terminal alkyne carbon. thieme-connect.com Recent discoveries have even shown that flavin-dependent halogenase enzymes can perform this transformation biocatalytically. acs.org
Table 1: Representative Metal-Catalyzed Functionalizations of Terminal Alkynes
| Transformation | Reagents | Product from this compound | Selectivity |
| Markovnikov Hydration | HgSO₄, H₂SO₄, H₂O | 4-Cyclopentylbutan-2-one | Markovnikov |
| anti-Markovnikov Hydration | [Ru(II)] catalyst, H₂O | 4-Cyclopentylbutanal | anti-Markovnikov |
| Hydroboration-Oxidation | 1. 9-BBN; 2. H₂O₂, NaOH | 4-Cyclopentylbutanal | anti-Markovnikov |
| Oxidative Bromination | NaBr, Chloramine-B | 1-Bromo-4-cyclopentylbut-1-yne | Terminal Halogenation |
| Dihalogenation | Br₂ (1 equiv.), CCl₄ | (E)-1,2-Dibromo-4-cyclopentylbut-1-ene | trans addition |
"Click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The terminal alkyne of this compound is an ideal substrate for the most prominent click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov
This reaction involves the 1,3-dipolar cycloaddition between the terminal alkyne and an organic azide (B81097) in the presence of a copper(I) catalyst. alfa-chemistry.com It proceeds with high efficiency and complete regioselectivity to afford the 1,4-disubstituted 1,2,3-triazole product. sigmaaldrich.com This reaction is exceptionally reliable and tolerant of a vast range of functional groups, making it a powerful tool for bioconjugation and materials science. nih.gov
A complementary reaction, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), selectively produces the 1,5-disubstituted 1,2,3-triazole isomer. ijpsjournal.com For applications where metal catalysts are undesirable, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used, although this requires a strained cyclooctyne (B158145) instead of a terminal alkyne. ijpsjournal.com
Table 2: Cycloaddition Reactions for Terminal Alkynes
| Reaction Name | Catalyst/Conditions | Reactant with this compound | Product Type |
| CuAAC | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Organic Azide (R-N₃) | 1,4-disubstituted 1,2,3-triazole |
| RuAAC | Ru catalyst (e.g., Cp*RuCl(PPh₃)₂) | Organic Azide (R-N₃) | 1,5-disubstituted 1,2,3-triazole |
Alkynylation: The hydrogen atom on the terminal alkyne of this compound is acidic (pKa ≈ 25) compared to hydrogens on alkanes and alkenes. alfa-chemistry.comchemistrysteps.com This allows for its deprotonation by a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to form a nucleophilic acetylide anion. This anion can then participate in SN2 reactions with primary alkyl halides to form a new carbon-carbon bond, effectively extending the carbon chain. chemistrysteps.com This is a fundamental C-C bond-forming reaction for alkynes.
Alkenylation: The conversion of the alkyne moiety into a more complex alkene is a powerful synthetic strategy. Various transition metal-catalyzed reactions can achieve this with high regio- and stereoselectivity. For instance, a photoredox-nickel dual catalytic system can achieve the syn-alkylarylation of terminal alkynes, reacting them with alkyl oxalates and aryl bromides to form trisubstituted alkenes. nih.govnih.gov Similarly, manganese-catalyzed hydroalkenylation can produce stereodefined dienes. researchgate.net Silver-catalyzed hydroalkylation reactions with alkyl boranes have been developed to produce Z-alkenes with excellent selectivity. nih.gov These methods provide precise control over the geometry of the resulting double bond.
Table 3: Representative Alkynylation and Alkenylation Reactions
| Reaction Type | Reagents | Product Feature | Selectivity |
| Alkynylation | 1. NaNH₂; 2. R-Br (primary) | C-C bond formation at alkyne terminus | SN2 substitution |
| syn-Alkylarylation | Alkyl oxalate, Aryl bromide, Ir/Ni dual catalyst | Trisubstituted alkene | syn-stereoselective |
| Z-Hydroalkylation | Alkyl borane, Ag catalyst | Z-alkene | Z-stereoselective |
Reactions Involving the Cyclopentane (B165970) Ring System
While less reactive than the alkyne moiety, the cyclopentane ring can undergo targeted transformations. The ring's structure, which exists in non-planar "envelope" or "twist" conformations to relieve torsional strain, influences the stereochemical outcome of these reactions. libretexts.orgyoutube.com
Achieving stereocontrol in the functionalization of a cyclopentane ring is a key challenge in organic synthesis, particularly for creating precursors to biologically active molecules. oregonstate.edu Methodologies developed for other cyclopentane systems can be applied to this compound.
One powerful approach is the substrate-controlled Mizoroki–Heck reaction, which can introduce aryl or vinyl groups onto a cyclopentene (B43876) precursor with high regio- and stereoselectivity. acs.org Subsequent stereoselective hydrogenation of the double bond can then establish multiple chiral centers on the cyclopentane ring. acs.org Domino sequences, such as those initiated by rhodium carbenes, can construct highly substituted cyclopentanes with excellent control over the stereochemistry of multiple newly formed centers. nih.gov The inherent chirality or existing substituents on the ring can direct the approach of reagents, leading to specific diastereomers.
The C-H bonds of the cyclopentane ring are generally robust, but they can be oxidized under specific conditions. Low-temperature oxidation studies on cyclopentane show that it proceeds via radical mechanisms, leading to the formation of cyclopentene and various oxygenated ring-opened products. researchgate.net Metal-oxo species, often generated from transition metal catalysts, can perform aliphatic hydroxylation, converting a C-H bond to a C-OH group. researchgate.net The regioselectivity of such reactions on an unsubstituted ring can be challenging to control. Oxidative cleavage of the ring, for instance by converting it to a 1,2-diol and then treating with an oxidant like periodic acid (HIO₄), would break the C-C bond and result in a linear dialdehyde. youtube.com
Reduction of the cyclopentane ring is not typically feasible under standard catalytic hydrogenation conditions that would, for example, reduce the alkyne or an alkene. Complete saturation of the ring is generally assumed. However, if unsaturation were introduced into the ring (e.g., forming a cyclopentene derivative), its reduction can be highly stereoselective. Catalytic hydrogenation often occurs via syn-addition of hydrogen from the less sterically hindered face of the ring, providing a reliable method to control the stereochemistry of substituents. organic-chemistry.org
Lack of Specific Research Data on this compound's Advanced Reactivity
Despite a comprehensive search of available scientific literature, no specific research articles detailing the cascade and tandem reactions or mechanistic investigations involving the chemical compound This compound were identified. The current body of scientific publications does not appear to contain in-depth studies on the reactivity and transformational chemistry of this specific molecule within the scope of the requested topics.
General principles of organic synthesis suggest that as a molecule containing a terminal alkyne and a cyclopentane ring, this compound could theoretically participate in a variety of chemical transformations. Terminal alkynes are known to be reactive functional groups that can engage in numerous reactions, including metal-catalyzed cyclizations and additions. Similarly, the cyclopentane moiety can influence the stereochemistry and regiochemistry of such reactions. However, without specific studies on this compound, any discussion of its reactivity in cascade and tandem reactions or the mechanisms of such reactions would be purely speculative and not based on published research findings.
Therefore, it is not possible to provide a detailed and scientifically accurate article with data tables and specific research findings as requested, due to the absence of relevant primary literature on this compound.
Applications of but 3 Yn 1 Yl Cyclopentane As a Key Intermediate in Advanced Organic Synthesis
A Versatile Building Block in the Total Synthesis of Natural Products
The cyclopentane (B165970) motif is a ubiquitous structural element found in a wide array of biologically active natural products. researchgate.netdocumentsdelivered.com Consequently, (but-3-yn-1-yl)cyclopentane, which combines this cyclic core with a reactive alkyne functionality, serves as a powerful building block for the stereocontrolled and efficient assembly of these complex targets.
Stereochemical Control in Complex Molecule Assembly
The rigid cyclopentane ring of this compound can effectively translate stereochemical information during a synthetic sequence. The stereocenters on the ring can direct the approach of reagents to the alkyne or other functionalities introduced on the side chain, enabling a high degree of stereocontrol. For instance, in the synthesis of certain prostanoids, the pre-existing stereochemistry on a cyclopentane precursor dictates the facial selectivity of subsequent transformations, ensuring the formation of the desired diastereomer. While specific examples detailing the use of this compound are not extensively documented, the principles of substrate-controlled diastereoselection are well-established in cyclopentane chemistry. nih.gov The alkyne group can be hydrated, reduced, or coupled, with the stereochemical outcome influenced by the substituents on the cyclopentane ring.
Precursor for the Preparation of Complex Polycyclic and Spirocyclic Scaffolds
The dual functionality of this compound makes it an ideal starting material for constructing intricate polycyclic and spirocyclic systems, which are privileged structures in medicinal chemistry. researchgate.netbeilstein-journals.org
The terminal alkyne can participate in a variety of cyclization reactions. For instance, intramolecular Pauson-Khand reactions can be envisioned, where the alkyne reacts with an alkene tethered to the cyclopentane ring in the presence of a cobalt catalyst to form a fused bicyclic system. Similarly, intramolecular [2+2] or [4+2] cycloadditions involving the alkyne can lead to the formation of novel polycyclic frameworks.
Spirocycles, which feature two rings sharing a single atom, can also be accessed from this compound. nih.govnih.gov One potential strategy involves the functionalization of the cyclopentane ring, for example, by introducing a ketone. The alkyne side chain could then be elaborated and cyclized onto the carbonyl carbon, forming a spirocyclic system. The inherent three-dimensionality of spirocycles is highly sought after in drug design, and this compound provides a viable entry point to this class of molecules.
Contribution to the Development of Novel Synthetic Methodologies
The reactivity of the terminal alkyne in this compound can be harnessed to explore and develop new synthetic methods. For example, it can serve as a substrate in transition-metal-catalyzed reactions that involve C-H activation or other novel bond-forming processes. The cyclopentane ring can act as a directing group or a steric controller, influencing the regioselectivity and stereoselectivity of these new transformations.
Furthermore, the alkyne can be a precursor to other functional groups, such as vinyl metals or allenes, which can then undergo unique chemical transformations. The development of new reactions often relies on the use of well-defined substrates like this compound to systematically study the scope and limitations of a new method.
Role in the Synthesis of Functional Organic Materials and Advanced Polymers
Terminal alkynes are valuable functional groups in materials science, particularly in the synthesis of polymers with tailored properties. rsc.org this compound can be used as a monomer in polymerization reactions. For instance, it can undergo alkyne metathesis polymerization or be incorporated into polymers via click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of but 3 Yn 1 Yl Cyclopentane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic compound. jchps.com For (but-3-yn-1-yl)cyclopentane, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its connectivity.
Based on the structure, the ¹H NMR spectrum is predicted to show several distinct signals. The terminal alkyne proton (H-4') is expected to appear as a triplet around δ 2.0 ppm. The protons on the carbon adjacent to the triple bond (H-3') would likely resonate around δ 2.2 ppm. The remaining methylene (B1212753) protons of the butyl chain and the cyclopentane (B165970) ring would appear in the more shielded region of the spectrum, typically between δ 1.2 and 1.8 ppm.
The ¹³C NMR spectrum would be characterized by the distinct signals of the sp-hybridized carbons of the alkyne group, with the terminal carbon (C-4') appearing around δ 68 ppm and the internal alkyne carbon (C-3') around δ 84 ppm. The sp³-hybridized carbons of the cyclopentyl ring and the butyl chain would resonate in the upfield region (δ 25-40 ppm).
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~1.8 | ~38 |
| 2, 5 | ~1.6 | ~25 |
| 3, 4 | ~1.5 | ~32 |
| 1' | ~1.6 | ~35 |
| 2' | ~2.2 | ~18 |
| 3' | - | ~84 |
| 4' | ~2.0 | ~68 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the cyclopentyl ring protons and the protons along the butyl chain. For instance, a cross-peak would be observed between the methine proton on C-1 of the cyclopentane ring and the adjacent methylene protons on C-2 and C-5, as well as the methylene protons on C-1' of the butyl chain. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. columbia.edu Each CH, CH₂, or CH₃ group in the molecule would produce a cross-peak, linking the proton signal to its corresponding carbon signal. This allows for the definitive assignment of each carbon atom that bears protons. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu Key correlations would include the terminal alkyne proton (H-4') showing cross-peaks to the internal alkyne carbon (C-3') and the adjacent methylene carbon (C-2'). Similarly, the methine proton on the cyclopentane ring (H-1) would show correlations to carbons within the ring (C-2, C-5) and to carbons in the side chain (C-1', C-2'), thus confirming the attachment point of the butyl group to the cyclopentane ring. libretexts.org
Advanced Pulsed Field Gradient (PFG) Experiments
Pulsed Field Gradient (PFG) experiments enhance the quality of NMR spectra by selectively destroying unwanted signals and minimizing artifacts. ucsb.edu In the context of 2D NMR, PFGs allow for the acquisition of cleaner spectra with shorter experiment times. Furthermore, PFG-based techniques like Diffusion Ordered Spectroscopy (DOSY) can be employed. DOSY separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size and shape. For a pure sample of this compound, all signals would align in a single row, confirming they belong to the same molecule. This technique is particularly useful for analyzing mixtures or the products of a reaction involving this compound. scispace.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula. researchgate.net For this compound, the molecular formula is C₉H₁₄. nih.gov The calculated exact mass of the molecular ion [M]⁺• would be 122.10955 Da.
Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this compound would likely include:
Loss of the side chain: Cleavage of the bond between the cyclopentyl ring and the butyl chain, leading to a fragment corresponding to the cyclopentyl cation (m/z 69) or the butynyl radical cation.
Fragmentation of the cyclopentyl ring: A characteristic loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the cyclopentyl ring is a common pathway for cycloalkanes. cas.cn
Cleavage within the side chain: Fragmentation can occur at various points along the butynyl chain. For terminal alkynes, the loss of a hydrogen atom from the molecular ion (M-1) is a characteristic peak. youtube.com
| m/z | Predicted Fragment Ion | Possible Origin |
|---|---|---|
| 122 | [C₉H₁₄]⁺• | Molecular Ion |
| 121 | [C₉H₁₃]⁺ | Loss of H• from terminal alkyne |
| 93 | [C₇H₉]⁺ | Loss of C₂H₅• (ethyl radical) |
| 81 | [C₆H₉]⁺ | Loss of C₃H₃• (propargyl radical) |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 53 | [C₄H₅]⁺ | Butynyl cation |
Vibrational Spectroscopy (Infrared and Raman) for Characterization of Functional Groups and Bond Stretches
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its two main structural features: the terminal alkyne and the saturated hydrocarbon framework.
≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹, which is highly characteristic of the C-H bond of a terminal alkyne.
C≡C Stretch: A weaker, sharp absorption would appear in the range of 2100-2150 cm⁻¹. The intensity is typically weak because the triple bond is not highly polarized.
sp³ C-H Stretches: Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would be present, corresponding to the C-H stretching vibrations of the cyclopentane ring and the methylene groups of the butyl chain. docbrown.info
CH₂ Bending: A characteristic absorption around 1465 cm⁻¹ would be observed due to the scissoring vibration of the CH₂ groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar ≡C-H bond gives a weak Raman signal, the non-polar C≡C triple bond, which shows a weak IR absorption, typically produces a strong and sharp signal in the Raman spectrum around 2100-2150 cm⁻¹. The C-C and C-H vibrations of the saturated parts of the molecule would also be visible.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| ≡C-H Stretch | ~3300 | ~3300 | Strong (IR), Weak (Raman) |
| sp³ C-H Stretch | 2850-2960 | 2850-2960 | Strong (IR), Strong (Raman) |
| C≡C Stretch | 2100-2150 | 2100-2150 | Weak (IR), Strong (Raman) |
| CH₂ Bend | ~1465 | ~1465 | Medium (IR), Medium (Raman) |
X-ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a molecule, providing precise bond lengths, bond angles, and stereochemical information. libretexts.org However, this technique requires a well-ordered single crystal. wikipedia.org this compound is a liquid at room temperature and lacks a chiral center, making it unsuitable for direct analysis by X-ray crystallography for stereochemical determination.
To apply this powerful technique, a crystalline derivative must be synthesized. This can be achieved by introducing functional groups that promote crystallization and, if stereochemistry is to be studied, create chiral centers. For example, the terminal alkyne could be reacted to form a metal-alkynyl complex or undergo a click reaction with a chiral azide (B81097). Alternatively, the cyclopentane ring could be functionalized to introduce stereocenters.
Once a suitable crystalline derivative is obtained, it can be analyzed by single-crystal X-ray diffraction. creativebiomart.net The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov If the derivative is chiral and crystallizes in a chiral space group, specialized techniques can be used to determine the absolute stereochemistry of the newly formed chiral centers, thus providing definitive proof of the molecule's three-dimensional structure.
Future Research Directions and Emerging Opportunities
Exploration of Novel Reactivities and Selectivities
The terminal alkyne functionality in "(but-3-yn-1-yl)cyclopentane" is a versatile handle for a wide array of chemical transformations. Future research will likely focus on leveraging this group to explore novel reactivities and achieve high levels of selectivity.
One promising avenue is the catalytic activation of the terminal C-H bond. nih.gov Transition metal catalysts, particularly those based on copper and other earth-abundant metals, have shown remarkable efficacy in mediating the direct amidation of terminal alkynes. nih.gov Applying such methodologies to "this compound" could provide a direct route to novel ynamides, which are valuable synthetic intermediates. Furthermore, the carboxylation of the terminal alkyne with carbon dioxide presents a sustainable approach to synthesizing propiolic acid derivatives. mdpi.com The development of efficient catalytic systems, potentially utilizing heterogeneous catalysts for easier separation and recycling, will be a key focus. mdpi.com
The alkyne moiety can also participate in a variety of coupling reactions, such as Sonogashira, Glaser-Hay, and azide-alkyne cycloadditions ("click" chemistry). nih.govmdpi.com Future work could explore the regioselectivity of these reactions when the cyclopentyl group is present, investigating its steric and electronic influence on the reaction outcome. For instance, in hydroarylation reactions, controlling the regioselectivity of the addition across the triple bond is a significant challenge that warrants further investigation. acs.org Additionally, the development of tandem reactions, where the alkyne undergoes multiple transformations in a single pot, could lead to the efficient construction of complex molecular architectures. acs.org
Integration with Artificial Intelligence and Machine Learning in Reaction Design
Development of Chiral Variants and Enantioselective Transformations
The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Developing chiral variants of "this compound" and performing enantioselective transformations on its alkyne group are significant areas for future research. The cyclopentane (B165970) ring can possess multiple stereocenters, and methods for their enantioselective construction are highly sought after. nih.gov
One approach involves the use of chiral catalysts to control the stereochemistry of reactions that form the cyclopentane ring itself. organic-chemistry.org For example, metal-catalyzed asymmetric formal [3+2]-cycloadditions can construct the cyclopentane ring and create multiple stereocenters in a single step. nih.gov Another strategy is the desymmetrization of achiral precursors using chiral catalysts to generate optically active cyclopentene (B43876) derivatives. nih.gov
Furthermore, the terminal alkyne of "this compound" can be a focal point for enantioselective transformations. The development of chiral catalysts for the asymmetric addition of nucleophiles to the alkyne would lead to the formation of chiral propargyl centers. researchgate.net For instance, chiral copper(I)/phosphoramidite complexes have been used for the asymmetric coupling of terminal alkynes with N-tosylhydrazones. nih.gov The design of new chiral ligands and catalytic systems that can achieve high enantioselectivity in reactions involving "this compound" will be a key challenge and a significant opportunity.
| Transformation Type | Catalyst/Method | Potential Chiral Product | Key Challenge |
| Asymmetric Cycloaddition | Chiral Palladium Catalysts | Enantioenriched Cyclopentane Core | Control of Diastereo- and Enantioselectivity |
| Desymmetrization | Chiral N-Heterocyclic Carbenes | Optically Active Cyclopentene Precursors | Substrate Scope and Catalyst Efficiency |
| Asymmetric Alkynylation | Chiral Copper/Phosphoramidite Complexes | Chiral Propargyl Derivatives | Ligand Design for High Enantioselectivity |
Scaling Up and Process Intensification in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Future research will need to address the development of robust, efficient, and scalable processes for the synthesis of "this compound" and its derivatives. acs.org This involves not only optimizing reaction conditions but also exploring new technologies for process intensification.
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. rsc.orgnih.gov The development of continuous flow methods for the key synthetic steps leading to "this compound" could significantly improve efficiency and scalability. rsc.org For instance, hazardous reactions or those involving unstable intermediates can often be performed more safely and efficiently in a flow reactor. digitellinc.com
The choice of catalyst is also critical for scalable synthesis. While many transition metal-catalyzed reactions are highly effective on a small scale, their cost, toxicity, and the difficulty of removing them from the final product can be problematic for large-scale applications. mdpi.com Research into the use of more sustainable and easily separable catalysts, such as those based on earth-abundant metals or heterogeneous systems, will be crucial. nih.gov Furthermore, a deep understanding of the reaction kinetics and mechanism is essential for successful scale-up, as mixing and heat transfer effects can become significant in larger reactors. acs.org
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Highly efficient due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited, especially in multiphasic systems. | Enhanced due to short diffusion distances. |
| Safety | Handling of large quantities of hazardous materials. | Smaller reactor volumes improve safety. |
| Scalability | Often requires re-optimization at each scale. | More straightforward scale-up by running longer or in parallel. |
Q & A
Basic: What synthetic methodologies are effective for preparing (but-3-yn-1-yl)cyclopentane?
Answer:
The synthesis of this compound typically involves alkynylation strategies. A common approach is the Sonogashira coupling between a cyclopentane derivative (e.g., bromocyclopentane) and a terminal alkyne (e.g., 3-butyn-1-ol) under palladium catalysis . Alternative routes include alkylation of cyclopentane with propargyl halides in the presence of strong bases (e.g., NaH) to facilitate C–C bond formation . Reaction optimization should focus on temperature control (e.g., 60–80°C) and inert atmospheres to prevent alkyne polymerization.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR identify alkyne protons (δ ~1.8–2.2 ppm) and cyclopentane ring carbons. The alkyne’s C signal appears at δ ~70–85 ppm .
- IR Spectroscopy : The C≡C stretch (2100–2260 cm) confirms the alkyne group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., m/z 122.11 for CH) and fragmentation patterns .
- Gas Chromatography (GC) : Purity assessment requires non-polar columns (e.g., DB-5) with flame ionization detection .
Advanced: How can computational modeling resolve conformational dynamics in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict puckering modes and pseudorotation barriers in the cyclopentane ring, which are influenced by the steric bulk of the alkyne substituent . Molecular dynamics simulations (e.g., using Gaussian or ORCA) model temperature-dependent conformational equilibria. Key parameters include:
- Pseudorotation Barriers : Compare energy profiles for chair, envelope, and twist-boat conformers.
- Alkyne Substituent Effects : Assess torsional strain via electron localization function (ELF) maps .
Advanced: How to address discrepancies in reported thermodynamic properties (e.g., heat capacity, entropy)?
Answer:
Contradictions in thermodynamic data often arise from experimental conditions (e.g., purity, pressure). To resolve these:
Calorimetry Validation : Replicate vapor-flow calorimetry under standardized conditions (e.g., 298–500 K) and compare with NIST ThermoData Engine values .
Statistical Analysis : Apply uncertainty quantification (Monte Carlo methods) to assess error propagation in heat capacity and entropy calculations .
Incremental Methods : Cross-validate using group contribution models (e.g., Benson’s rules) for cyclopentane derivatives .
Advanced: What strategies optimize reaction yields in alkyne-functionalized cyclopentane derivatives?
Answer:
- Catalyst Screening : Test Pd/Cu, Ni, or Fe catalysts for cross-coupling efficiency .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates; avoid protic solvents that quench alkyne reactivity .
- Additives : Employ phase-transfer catalysts (e.g., TBAB) or silver salts to suppress side reactions .
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .
Application: How can this compound be utilized in materials science research?
Answer:
The alkyne group enables click chemistry (e.g., Huisgen cycloaddition) for polymer functionalization or metal-organic framework (MOF) synthesis . For example:
- Polymer Crosslinking : React with azide-terminated polymers to form triazole-linked networks.
- Surface Modification : Graft onto silica nanoparticles via silane-alkyne coupling .
- Hydrate Inhibition : Study cyclopentane hydrate crystal growth as a model for gas hydrate inhibition in pipelines .
Advanced: How to analyze stereoelectronic effects of the alkyne substituent on cyclopentane reactivity?
Answer:
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between the alkyne’s π-system and cyclopentane σ* orbitals using DFT .
- Reactivity Probes : Perform electrophilic addition (e.g., bromination) to assess alkyne-directed regioselectivity .
- Kinetic Isotope Effects (KIE) : Compare in H/D-exchange experiments to elucidate transition-state interactions .
Table: Key Thermodynamic Parameters for Cyclopentane Derivatives
| Property | Value (Cyclopentane) | Method | Source |
|---|---|---|---|
| Heat of Vaporization | 28.9 kJ/mol | Vapor-flow calorimetry | |
| Pseudorotation Barrier | 1.5 kJ/mol | DFT (B3LYP/6-31G*) | |
| Critical Temperature | 511 K | NIST ThermoData Engine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
